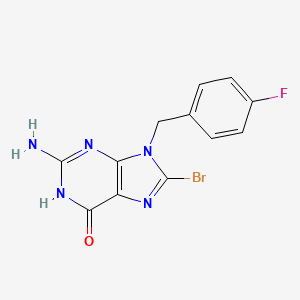
2-Amino-8-bromo-9-(4-fluorobenzyl)-1,9-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- is a synthetic compound belonging to the purine family. This compound is characterized by the presence of a bromine atom at the 8th position, an amino group at the 2nd position, and a 4-fluorophenylmethyl group at the 9th position. The purine structure is a fundamental component of many biologically significant molecules, including DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- typically involves multi-step organic reactionsThe amino group is usually introduced via an amination reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the purity and structural integrity of the final product .
Chemical Reactions Analysis
Types of Reactions
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or fluorophenyl groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine or amino positions .
Scientific Research Applications
6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- involves its interaction with specific molecular targets. The compound can bind to nucleic acids, potentially interfering with DNA and RNA synthesis. It may also interact with enzymes and proteins, affecting various biochemical pathways. The presence of the bromine and fluorophenyl groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-8-bromo-9-isopentyl-5,9-dihydro-6H-purin-6-one: Similar structure but with an isopentyl group instead of a 4-fluorophenylmethyl group.
6-Amino-9H-purin-2-ol: Lacks the bromine and fluorophenyl groups, resulting in different chemical properties.
Uniqueness
The uniqueness of 6H-Purin-6-one, 2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1,9-dihydro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H9BrFN5O |
|---|---|
Molecular Weight |
338.14 g/mol |
IUPAC Name |
2-amino-8-bromo-9-[(4-fluorophenyl)methyl]-1H-purin-6-one |
InChI |
InChI=1S/C12H9BrFN5O/c13-11-16-8-9(17-12(15)18-10(8)20)19(11)5-6-1-3-7(14)4-2-6/h1-4H,5H2,(H3,15,17,18,20) |
InChI Key |
APJLYGNABKPBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=O)NC(=N3)N)N=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















